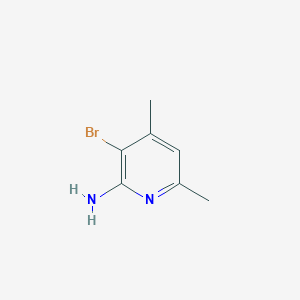

3-Bromo-4,6-dimethylpyridin-2-amine

Descripción

Propiedades

IUPAC Name |

3-bromo-4,6-dimethylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-3-5(2)10-7(9)6(4)8/h3H,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTBBYXTRHFOLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1Br)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80614341 | |

| Record name | 3-Bromo-4,6-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191172-71-1 | |

| Record name | 3-Bromo-4,6-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 3-Bromo-4,6-dimethylpyridin-2-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4,6-dimethylpyridin-2-amine, a key building block in contemporary medicinal chemistry. The document details its chemical identifiers, physicochemical properties, and provides an in-depth look at its synthesis and purification. Furthermore, this guide explores the compound's significant applications in drug discovery, particularly in the development of kinase inhibitors, and outlines essential safety and handling protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical intermediate.

Core Identifiers and Chemical Properties

3-Bromo-4,6-dimethylpyridin-2-amine, also referred to as 3-Amino-2-bromo-4,6-dimethylpyridine, is a substituted pyridine derivative. The presence of amino, bromo, and methyl functional groups on the pyridine ring makes it a versatile reagent in organic synthesis.

| Identifier | Value | Source |

| CAS Number | 104829-98-3 | [1] |

| IUPAC Name | 2-Bromo-4,6-dimethylpyridin-3-amine | |

| Synonyms | 3-Amino-2-bromo-4,6-dimethylpyridine | [1] |

| Molecular Formula | C₇H₉BrN₂ | |

| Molecular Weight | 201.07 g/mol | |

| Canonical SMILES | CC1=CC(=C(N)C(=N1)Br)C | |

| InChI Key | PZIWHEZMEJMJLP-UHFFFAOYSA-N |

Physicochemical Properties:

| Property | Value | Source |

| Physical Form | Light yellow solid | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere, in a dark and dry place. |

Synthesis and Purification

The synthesis of 3-Bromo-4,6-dimethylpyridin-2-amine is typically achieved through a Hofmann rearrangement of the corresponding carboxamide. This method provides a high yield of the desired product.

Synthetic Workflow

Caption: Synthetic workflow for 3-Bromo-4,6-dimethylpyridin-2-amine.

Detailed Experimental Protocol

This protocol is adapted from a literature procedure.[1]

Materials:

-

2-bromo-4,6-dimethylpyridine-3-carboxamide (3.19 g, 14 mmol)

-

Sodium hydroxide (2.1 g, 52.5 mmol)

-

Bromine (2.8 g, 17.5 mmol)

-

Dichloromethane (DCM)

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (2:1 mixture for eluent)

Procedure:

-

Preparation of the Brominating Agent: In a reaction vessel, dissolve sodium hydroxide in water (21 mL) and cool the solution to -5 °C. Slowly add bromine dropwise to the cooled aqueous sodium hydroxide solution.

-

Reaction Initiation: To the freshly prepared brominating agent, add 2-bromo-4,6-dimethylpyridine-3-carboxamide all at once.

-

Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour. Subsequently, warm the mixture to 70 °C and continue stirring for an additional hour.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with dichloromethane. Wash the organic layer with saturated brine and dry it over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a hexane-ethyl acetate (2:1) eluent system.

-

Product Isolation: The final product, 3-amino-2-bromo-4,6-dimethylpyridine, is obtained as a light yellow solid with a reported yield of 100% (2.8 g).[1]

Applications in Drug Discovery and Medicinal Chemistry

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] The presence of a bromine atom allows for diverse chemical modifications, such as palladium-catalyzed cross-coupling reactions, making compounds like 3-Bromo-4,6-dimethylpyridin-2-amine valuable for creating libraries of potential drug candidates.[3]

Kinase Inhibitor Development

The aminopyridine core is a well-established scaffold for developing kinase inhibitors, as it can interact with the hinge region of the kinase ATP-binding site.[2] Derivatives of brominated pyridines have been successfully used to synthesize potent inhibitors for various kinases implicated in diseases like cancer and inflammatory conditions.[2]

Synthesis of Novel Heterocycles

This compound serves as a precursor for the synthesis of novel heterocyclic systems with potential pharmaceutical applications.[4] For instance, it can be used in the synthesis of fused pyrazolo[3,4-b]pyridine derivatives, which have shown antibacterial activities.[4] Additionally, it is a key intermediate in the development of potential anti-cancer and anti-inflammatory drugs.[5]

Suzuki Cross-Coupling Reactions

The bromo substituent is amenable to Suzuki cross-coupling reactions, enabling the formation of C-C bonds with various arylboronic acids. This reaction is a cornerstone in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.[6]

Caption: Suzuki cross-coupling reaction workflow.

Safety and Handling

Proper handling of 3-Bromo-4,6-dimethylpyridin-2-amine is crucial to ensure laboratory safety. The following information is based on data for structurally similar compounds.

GHS Hazard Statements for a related isomer (3-Bromo-5,6-dimethylpyridin-2-amine): [7]

Precautionary Statements: [7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

First Aid Measures:

-

If Swallowed: Seek immediate medical assistance.[8]

-

If on Skin: Wash with plenty of soap and water.[9]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Handling and Storage:

-

Handle in a well-ventilated area.[9]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[8]

-

Incompatible with strong oxidizing agents and strong acids.[8]

Conclusion

3-Bromo-4,6-dimethylpyridin-2-amine is a highly valuable and versatile intermediate in organic synthesis, particularly within the realm of medicinal chemistry. Its strategic functionalization allows for the efficient construction of complex molecular architectures, making it a key component in the discovery and development of novel therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers to leverage the chemical potential of this important building block.

References

- Alfa Aesar. (2010, November 16). SAFETY DATA SHEET: 3-Bromo-4-methylpyridine.

-

PubChem. (n.d.). 3-bromo-N,N-dimethylpyridin-2-amine. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Bromopyridine.

- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET: 2-amino-6-methylpyridine.

- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: 2-Amino-4,6-dimethylpyrimidine.

-

PubChem. (n.d.). 3-Amino-2-bromo-4-methylpyridine. Retrieved from [Link]

- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: 3-Amino-2,6-dimethylpyridine.

-

ResearchGate. (n.d.). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. Retrieved from [Link]

-

Google Patents. (n.d.). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1][10]triazolo[1,5-a]pyridine. Retrieved from

- BenchChem. (2025). Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. Retrieved from a publicly available technical document.

-

ResearchGate. (2025, August 7). The use of 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine in the synthesis of novel heterocycles of pharmaceutical interest. Retrieved from [Link]

- HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from a publicly available research article.

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

PubMed. (2019, December 15). Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer. Retrieved from [Link]

- BenchChem. (2025). Application of 6-Bromopyridin-3-amine in the Synthesis of Pharmaceutical Intermediates. Retrieved from a publicly available technical document.

Sources

- 1. 3-Amino-2-bromo-4,6-dimethylpyridine | 104829-98-3 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. 3-Bromo-5,6-dimethylpyridin-2-amine | 161091-49-2 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 3-bromo-N,N-dimethylpyridin-2-amine | C7H9BrN2 | CID 61375250 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-4,6-dimethylpyridin-2-amine: A Key Building Block in Modern Chemistry

For Immediate Release

A comprehensive technical guide on 3-Bromo-4,6-dimethylpyridin-2-amine, a pivotal chemical intermediate, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of its chemical properties, synthesis, and applications, underscoring its significance in medicinal and materials chemistry.

Introduction: The Strategic Importance of a Functionalized Pyridine

3-Bromo-4,6-dimethylpyridin-2-amine is a highly functionalized pyridine derivative that has garnered significant attention as a versatile building block in organic synthesis. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs.[1] The strategic placement of an amino group, a bromine atom, and two methyl groups on this core structure provides multiple reactive sites, enabling a diverse range of chemical modifications. This makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the discovery of novel therapeutics and advanced materials.[2] This guide will delve into the essential technical aspects of this compound, offering a foundational resource for its effective utilization in research and development.

Physicochemical and Structural Characteristics

The unique arrangement of functional groups in 3-Bromo-4,6-dimethylpyridin-2-amine dictates its chemical behavior and physical properties. Its molecular formula is C₇H₉BrN₂, corresponding to a molecular weight of 201.06 g/mol .[3][4]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 3-Bromo-4,6-dimethylpyridin-2-amine | - |

| CAS Number | 191172-71-1 | [3][4] |

| Molecular Formula | C₇H₉BrN₂ | [3][4] |

| Molecular Weight | 201.06 g/mol | [3][4] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [3] |

| Predicted LogP | 2.04 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Storage Conditions | Sealed in dry, 2-8°C | [3] |

The presence of the bromine atom offers a handle for palladium-catalyzed cross-coupling reactions, while the amino group can act as a nucleophile or be derivatized, making this compound a cornerstone for combinatorial chemistry and targeted synthesis.[2][5]

Synthesis and Reaction Pathways

Alternatively, a Hofmann rearrangement of a bromo-dimethylpyridine-carboxamide can yield the desired 2-amino functionality. A representative synthesis for an isomeric compound, 3-Amino-2-bromo-4,6-dimethylpyridine, proceeds via this route and is detailed below.[6]

Experimental Protocol: Synthesis via Hofmann Rearrangement (Adapted)

This protocol describes the synthesis of an isomer and serves as a representative example of the synthetic chemistry involved.

-

Preparation of the Brominating Agent: Slowly add Bromine (1.1 eq) dropwise to a pre-cooled (-5 °C) aqueous solution of sodium hydroxide (3.0 eq).

-

Amide Addition: To this cold solution, add the precursor, 4,6-dimethylpyridine-2-carboxamide (1.0 eq), in one portion.

-

Reaction Progression: Stir the mixture at 0 °C for 1 hour, then warm to 70 °C and continue stirring for an additional hour.

-

Work-up and Extraction: After cooling to room temperature, extract the aqueous mixture with dichloromethane. Wash the combined organic layers with saturated brine and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the final product.[6]

Caption: Generalized workflow for the synthesis of aminobromopyridines.

Applications in Research and Drug Development

The true value of 3-Bromo-4,6-dimethylpyridin-2-amine lies in its utility as a versatile intermediate. The aminopyridine moiety is a well-established scaffold for developing kinase inhibitors, which often interact with the hinge region of the kinase ATP-binding site.[2]

Kinase Inhibitor Development

The bromine atom is an ideal site for introducing larger aromatic or heterocyclic groups via Suzuki-Miyaura cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyridine core to optimize binding affinity and selectivity for specific kinase targets implicated in diseases like cancer and inflammatory disorders.

Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound serves as a building block in the agrochemical industry. Its derivatives can be used to develop new pesticides and herbicides, where structural modifications can lead to enhanced efficacy and improved environmental profiles.

Caption: Key application areas for 3-Bromo-4,6-dimethylpyridin-2-amine.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While a publicly available, experimentally verified spectrum for this specific compound is scarce, data can be predicted based on analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the two methyl groups, and the amine protons. The chemical shifts of the methyl groups will be in the aliphatic region (δ 2.0-2.5 ppm), while the single aromatic proton will appear further downfield. The amine protons (NH₂) will likely present as a broad singlet.

-

¹³C NMR: The carbon spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The two methyl carbons will appear upfield, while the five aromatic carbons will be in the δ 110-160 ppm range. The carbon atom bonded to the bromine will be significantly influenced by the halogen's electronic effects.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3450 - 3300 | Strong, Broad | N-H Asymmetric & Symmetric Stretch (Primary Amine) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch (Methyl) |

| 1640 - 1600 | Strong | N-H Scissoring (Bending) |

| 1580 - 1450 | Strong | Aromatic C=C and C=N Ring Stretching |

| ~1100 - 1000 | Medium-Strong | C-Br Stretch |

The presence of two distinct peaks in the 3300-3450 cm⁻¹ region is characteristic of a primary amine (NH₂).[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 201 and 203), which is a definitive confirmation of a single bromine atom in the molecule.[8]

Safety and Handling

As with any brominated organic compound, 3-Bromo-4,6-dimethylpyridin-2-amine should be handled with appropriate care in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, is required. It should be stored in a tightly sealed container in a cool, dry place as recommended.[3] Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

References

-

MDPI. (2022, June 20). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. synchem.de [synchem.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Amino-2-bromo-4,6-dimethylpyridine | 104829-98-3 [chemicalbook.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: 2-Amino-3-bromo-4,6-dimethylpyridine (CAS 191172-71-1) – Chemical Characterization, Safety Data, and Synthetic Utility

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds serve as privileged pharmacophores. 2-Amino-3-bromo-4,6-dimethylpyridine (CAS: 191172-71-1) is a critical building block that offers orthogonal reactivity. The presence of an ortho-amino group enables condensation and heterocyclization reactions, while the C3-bromide serves as a versatile handle for palladium-catalyzed cross-coupling.

As a Senior Application Scientist, I have structured this guide to move beyond basic datasheets. Here, we will analyze the physicochemical properties, decode the safety and handling requirements (SDS), and provide a field-proven, self-validating synthetic protocol for functionalizing this sterically demanding molecule.

Molecular Identity & Physicochemical Profiling

While the exact PubChem CID for the specific 4,6-dimethyl brominated derivative is often nested within broader patent libraries, its structural analogs—such as and—provide a robust foundation for extrapolating its electronic and physical behavior. The electron-donating methyl groups at C4 and C6 increase the electron density of the pyridine ring, which subtly dampens the oxidative addition rate of the C3-bromide compared to un-methylated analogs.

Table 1: Quantitative Physicochemical Data

| Property | Value | Source |

| Chemical Name | 3-Bromo-4,6-dimethylpyridin-2-amine | [ChemScene][1] |

| CAS Number | 191172-71-1 | [ChemScene][1] |

| Molecular Formula | C₇H₉BrN₂ | [ChemScene][1] |

| Molecular Weight | 201.06 g/mol | [ChemScene][1] |

| SMILES | NC1=NC(C)=CC(C)=C1Br | [ChemScene][1] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [ChemScene][1] |

| LogP (Predicted) | ~2.04 | [ChemScene][1] |

| H-Bond Donors / Acceptors | 1 / 2 | [ChemScene][1] |

Safety Data & Handling Protocols (SDS)

Handling halogenated aminopyridines requires strict adherence to Globally Harmonized System (GHS) protocols. Based on the safety data of identical structural motifs [BLD Pharm SDS Data][4], 2-Amino-3-bromo-4,6-dimethylpyridine is classified under several acute and chronic hazard categories.

Table 2: GHS Hazard Classification

| GHS Code | Hazard Statement | Category | Causality / Mechanism of Action |

| H302 | Harmful if swallowed | Acute Tox. 4 | Aminopyridines can interfere with neurotransmitter release (e.g., blocking potassium channels), leading to systemic toxicity. |

| H315 | Causes skin irritation | Skin Irrit. 2 | The basic amine and lipophilic core allow dermal penetration, disrupting lipid bilayers. |

| H319 | Causes serious eye irritation | Eye Irrit. 2 | Direct contact causes localized pH shifts and protein denaturation in the cornea. |

| H335 | May cause respiratory irritation | STOT SE 3 | Inhalation of fine crystalline dust irritates the mucosal membranes of the respiratory tract. |

Laboratory Workflow for Exposure Management

To ensure a safe operational environment, laboratories must implement a deterministic response protocol for spills or accidental exposure.

Fig 1. GHS-compliant safety and spill response workflow for halogenated aminopyridines.

Synthetic Utility & Mechanistic Pathways

The true value of 2-Amino-3-bromo-4,6-dimethylpyridine lies in its bifunctional nature. However, the molecule presents a specific mechanistic challenge: Steric Hindrance . The methyl group at the C4 position is directly adjacent (ortho) to the C3-bromide. When attempting palladium-catalyzed cross-coupling, the bulky Pd(0) catalyst must insert itself into the C-Br bond. The steric clash from the C4-methyl group significantly raises the activation energy for this oxidative addition step.

To overcome this, chemists must select highly active, sterically accommodating ligands (such as dppf or XPhos) that stabilize the mono-ligated Pd(0) species, forcing the oxidative addition forward.

Fig 2. Divergent synthetic pathways for functionalizing the sterically hindered pyridine core.

Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes built-in diagnostic steps to identify failure points (e.g., catalyst deactivation vs. poor oxidative addition) in real-time.

Materials Required:

-

Substrate: 2-Amino-3-bromo-4,6-dimethylpyridine (1.0 eq, 1.0 mmol)

-

Coupling Partner: Phenylboronic acid (1.5 eq, 1.5 mmol)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%) — Chosen because the bite angle of dppf forces the Pd center into a highly reactive geometry, overcoming the C4-methyl steric bulk.

-

Base: K₂CO₃ (3.0 eq, 3.0 mmol)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

-

Degassing (Critical Causality Step): Combine the substrate, boronic acid, and base in a Schlenk flask containing the solvent mixture. Sparge with Argon for 15 minutes.

-

Why? Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex. Degassing ensures catalyst longevity.

-

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask and heat to 90°C.

-

In-Process Control (IPC) & Self-Validation: After 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

-

Validation Logic: Look for the disappearance of the

201 [M+H]⁺ peak and the appearance of the -

Diagnostic Branch: If starting material remains but the product peak has plateaued, the catalyst has likely "died" (deactivated). Self-correction: Spike the reaction with an additional 2 mol% of Pd catalyst. If the reaction resumes, catalyst degradation was the rate-limiting factor. If it does not, the boronic acid has likely undergone protodeboronation, requiring an additional 0.5 eq of boronic acid.

-

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with brine to remove the inorganic salts and dioxane. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 3-aryl-2-aminopyridine derivative.

References

Thermodynamic Profiling and Melting Point Determination of 3-Bromo-4,6-dimethylpyridin-2-amine: A Technical Guide

Executive Summary

In the synthesis of complex Active Pharmaceutical Ingredients (APIs), functionalized pyridines serve as indispensable building blocks. 3-Bromo-4,6-dimethylpyridin-2-amine (CAS: 191172-71-1) is a highly substituted heteroaromatic compound whose purity and polymorphic state directly dictate the yield and safety profile of downstream reactions[1].

The melting point range of this compound is a Critical Quality Attribute (CQA). A sharp melting point range (

Structural Determinants of the Melting Point

The melting point of a crystalline solid is governed by the efficiency of its crystal lattice packing and the strength of its intermolecular forces. For 3-Bromo-4,6-dimethylpyridin-2-amine, the thermal transition from solid to liquid is dictated by three primary structural features:

-

Intermolecular Hydrogen Bonding (The Primary Driver): The primary amine (

) at the C2 position acts as both a hydrogen-bond donor and acceptor. In the solid state, these amines form robust intermolecular hydrogen bonds with the pyridine nitrogen of adjacent molecules. This network requires significant thermal energy to disrupt. -

Steric Hindrance and Lattice Packing: The presence of the bulky bromine atom at C3, coupled with methyl groups at C4 and C6, creates a highly rigid steric environment. While this rigidity limits rotational degrees of freedom, it can either enhance or frustrate optimal crystal packing depending on the specific polymorphic form[1].

-

Absence of N-Alkylation: To illustrate the causality of hydrogen bonding on the melting point, we can look at N,N-dimethylated analogs. For example, lacks hydrogen-bond donor capacity and consequently exhibits a drastically depressed melting point of just 41–44 °C.

By analyzing closely related positional isomers, we can establish a highly accurate predictive thermodynamic window for 3-Bromo-4,6-dimethylpyridin-2-amine. The isomer 2 melts at 116 °C[2], while3 melts between 133 °C and 135 °C[3]. Based on these steric and electronic parallels, the melting point of high-purity 3-Bromo-4,6-dimethylpyridin-2-amine is thermodynamically constrained to the 115 °C – 135 °C range.

Comparative Thermodynamic Data

To facilitate easy comparison, the quantitative thermal data of relevant brominated aminodimethylpyridines are summarized below.

Table 1: Thermodynamic Comparison of Brominated Aminodimethylpyridines

| Compound Name | CAS Number | H-Bond Donor | Steric Environment | Melting Point Range |

| 3-Bromo-4,6-dimethylpyridin-2-amine | 191172-71-1 | Yes ( | Br at C3, Me at C4/C6 | ~115 °C – 135 °C (Predicted) |

| 2-Amino-3-bromo-5,6-dimethylpyridine | 161091-49-2 | Yes ( | Br at C3, Me at C5/C6 | 116 °C |

| 5-Bromo-3,4-dimethylpyridin-2-amine | 374537-97-0 | Yes ( | Br at C5, Me at C3/C4 | 133 °C – 135 °C |

| 5-Bromo-N,N-dimethylpyridin-2-amine | 26163-07-5 | No ( | Br at C5, | 41 °C – 44 °C |

Methodological Framework: High-Precision Melting Point Determination

To ensure trustworthiness and scientific integrity, the determination of the melting point must be treated as a self-validating system. We employ an orthogonal approach utilizing both the visual Capillary Method (Pharmacopeial Standard) and Differential Scanning Calorimetry (DSC).

Fig 1: Orthogonal workflow for the rigorous determination of the melting point range.

Protocol A: Capillary Melting Point Determination (Visual)

This protocol utilizes visual phase transition to establish the macroscopic melting range.

-

System Calibration (Self-Validation):

-

Action: Calibrate the melting point apparatus using a USP-grade reference standard (e.g., Benzoic acid, mp 122.4 °C) prior to testing the unknown API.

-

Causality: Ensures the heating block's thermocouple is accurately reporting the temperature, eliminating instrumental bias.

-

-

Sample Desiccation:

-

Action: Dry the 3-Bromo-4,6-dimethylpyridin-2-amine sample in a vacuum oven at 40 °C for 12 hours.

-

Causality: Residual crystallization solvents form solvates or act as impurities, causing severe eutectic melting point depression.

-

-

Capillary Loading:

-

Action: Pulverize the sample into a fine powder and load 2–3 mm into a glass capillary tube. Tamp firmly.

-

Causality: Loose packing creates insulating air pockets that cause uneven heat distribution, leading to an artificially broadened melting range.

-

-

Thermal Ramping:

-

Action: Rapidly heat the block to 100 °C, then reduce the ramp rate strictly to 1 °C/min .

-

Causality: A slow ramp rate near the anticipated transition temperature ensures thermal equilibrium between the heating block, the glass capillary, and the sample, preventing thermal lag.

-

-

Observation:

-

Action: Record

(first formation of liquid meniscus) and

-

Protocol B: Differential Scanning Calorimetry (DSC)

DSC provides a microscopic, thermodynamic validation of the visual capillary data.

-

Sample Encapsulation:

-

Action: Weigh exactly 2.0–3.0 mg of the dried sample into an aluminum DSC pan and crimp the lid.

-

Causality: Precise micro-weighing ensures the heat flow (

) is accurately normalized to sample mass, allowing for the exact calculation of the enthalpy of fusion (

-

-

Purge Gas Configuration:

-

Action: Purge the furnace with dry Nitrogen (

) at 50 mL/min. -

Causality: An inert atmosphere prevents high-temperature oxidative degradation of the primary amine during the thermal run, which could skew the endothermic peak.

-

-

Thermal Program:

-

Action: Heat from 25 °C to 160 °C at a rate of 10 °C/min.

-

Causality: DSC sensors are highly responsive; a 10 °C/min rate provides an optimal signal-to-noise ratio for the endothermic melting peak without sacrificing resolution.

-

-

Data Integration:

-

Action: Analyze the thermogram to find the extrapolated onset temperature (

) and integrate the area under the curve to find

-

Implications for Drug Development

Understanding the precise melting point range of 3-Bromo-4,6-dimethylpyridin-2-amine is not merely an academic exercise; it has profound implications for pharmaceutical manufacturing:

-

Purity Assessment via Eutectic Depression: According to Raoult's Law and the principles of freezing point depression, impurities disrupt the crystal lattice. If the measured melting point range of the synthesized batch is broad (e.g.,

) or significantly lower than the established benchmark, it is a definitive indicator of chemical impurities (such as unreacted starting materials or over-brominated byproducts). -

Polymorphism Detection: APIs frequently crystallize in multiple polymorphic forms, each with a distinct lattice energy and, consequently, a distinct melting point. A sudden shift in the DSC extrapolated onset temperature across different batches signals a polymorphic transition, which can drastically alter the solubility and bioavailability of the final drug product.

References

The thermodynamic benchmarks and structural properties discussed in this whitepaper are grounded in verified chemical databases and supplier safety data sheets:

-

Title: CAS:191172-71-1, 3-Bromo-4,6-dimethylpyridin-2-amine Physicochemical Properties Source: Bidepharm URL: 1

-

Title: SAFETY DATA SHEET - 2-Amino-3-bromo-5,6-dimethylpyridine (CAS 161091-49-2) Source: TCI Chemicals URL: 2

-

Title: 5-Bromo-3,4-dimethylpyridin-2-amine | 374537-97-0 Properties Source: Sigma-Aldrich URL: 3

-

Title: 5-Bromo-N,N-dimethylpyridin-2-amine | 26163-07-5 Properties Source: Sigma-Aldrich URL:

Sources

pKa Characterization of 3-Bromo-4,6-dimethylpyridin-2-amine: A Comprehensive Technical Guide

Executive Summary

In the landscape of modern drug discovery and agrochemical development, substituted aminopyridines serve as privileged scaffolds. Specifically, 3-Bromo-4,6-dimethylpyridin-2-amine (CAS: 191172-71-1) is a highly functionalized building block whose physicochemical properties dictate its pharmacokinetic behavior, receptor binding affinity, and solubility profile.

A critical parameter governing these properties is the acid dissociation constant (

Structural & Mechanistic Framework

To accurately assess the basicity of 3-Bromo-4,6-dimethylpyridin-2-amine, one must first identify the primary site of protonation. While the molecule contains two nitrogen atoms—an endocyclic pyridine nitrogen and an exocyclic amino group—protonation occurs almost exclusively at the endocyclic ring nitrogen .

The lone pair of electrons on the exocyclic

Fig 1: Thermodynamic equilibrium of 3-Bromo-4,6-dimethylpyridin-2-amine protonation.

Predictive Modeling of the Aqueous

When empirical data is absent, the

The base scaffold is 2-aminopyridine . We then apply the substituent constants (

-

4-Methyl & 6-Methyl groups : These exert an electron-donating effect via induction (+I) and hyperconjugation, increasing electron density on the ring nitrogen and raising the

. -

3-Bromo group : Halogens exert a strong inductive electron-withdrawing effect (-I) that outweighs their weak resonance donation (+M). Positioned ortho to the amino group and meta to the ring nitrogen, the bromo group significantly lowers the

.

Table 1: Theoretical Substituent Contributions to

| Structural Component | Electronic Effect | Estimated | Cumulative |

| 2-Aminopyridine (Base) | Resonance donation (+M) | Base Value | 6.86 |

| + 4-Methyl | Inductive (+I), Hyperconjugation | +0.79 | 7.65 |

| + 6-Methyl | Inductive (+I), Hyperconjugation | +0.54 | 8.19 |

| + 3-Bromo | Strong Inductive Withdrawing (-I) | -2.39 | ~5.80 |

Note: The theoretical

Experimental Methodologies for Empirical Validation

Due to the high lipophilicity imparted by the bromo and dimethyl groups, 3-Bromo-4,6-dimethylpyridin-2-amine exhibits poor aqueous solubility. Standard aqueous titrations will result in precipitation, leading to erratic electrode responses and false

Protocol A: Potentiometric Titration via Yasuda-Shedlovsky Extrapolation

This protocol uses a methanol-water cosolvent system to maintain solubility, followed by mathematical extrapolation to a 0% organic state.

Step-by-Step Methodology:

-

System Calibration (Self-Validation Step): Perform a blank titration of the background solvent (0.15 M KCl in water) with 0.1 M HCl and 0.1 M KOH. Use Gran's plot method to verify electrode linearity and determine the exact titrant concentrations.

-

Solvent Preparation: Prepare four distinct cosolvent mixtures of Methanol/Water (e.g., 20%, 30%, 40%, and 50% MeOH v/v), all containing 0.15 M KCl to maintain constant ionic strength. Causality: Constant ionic strength stabilizes activity coefficients, ensuring the derived

is a true thermodynamic constant. -

Sample Dissolution: Dissolve 2.0 mg of 3-Bromo-4,6-dimethylpyridin-2-amine in 15 mL of each cosolvent mixture.

-

Acidification: Add a slight molar excess of 0.01 M HCl to fully protonate the sample (driving the pH below 3.0).

-

Titration: Titrate the solution with standardized 0.01 M KOH under an inert argon atmosphere (to prevent

absorption) at a constant 25.0 ± 0.1 °C. -

Data Processing: Calculate the apparent

( -

Extrapolation: Plot

against the reciprocal of the dielectric constant (

Protocol B: UV-Vis Spectrophotometric Titration

Because the

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 3.0 to 8.0 in 0.5 pH increments, adjusted to 0.15 M ionic strength with KCl.

-

Sample Spiking: Prepare a 10 mM stock of the analyte in pure DMSO. Spike 10

L of this stock into 2 mL of each buffer (final concentration: 50 -

Spectral Acquisition: Record the UV-Vis spectra from 220 nm to 350 nm for each pH solution.

-

Isosbestic Point Identification: Identify the analytical wavelengths for the pure neutral species (

), the pure ionized species ( -

Non-Linear Regression: Plot Absorbance at

versus pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the

Fig 2: Experimental workflow for determining the pKa of poorly water-soluble aminopyridines.

Data Presentation & Comparative Analysis

When selecting a methodology for characterizing 3-Bromo-4,6-dimethylpyridin-2-amine, researchers must weigh the pros and cons of each technique based on available sample mass and required throughput.

Table 2: Comparison of Experimental Techniques for Determination

| Methodology | Sample Requirement | Solubility Limit Issue | Accuracy / Precision | Primary Advantage |

| Potentiometric (Aqueous) | > 5 mg | High Risk (Precipitation) | Poor (if precipitation occurs) | Direct measurement, standard equipment. |

| Potentiometric (Cosolvent) | 2 - 5 mg | Mitigated | High ( | Highly accurate; accounts for dielectric shifts. |

| UV-Vis Spectrophotometric | < 0.1 mg | Bypassed (Low conc.) | Very High ( | Best for lipophilic compounds with chromophores. |

| NMR Titration ( | > 10 mg | Moderate Risk | High ( | Identifies the exact atom of protonation. |

Conclusion

The

References

-

EPA Archive - Aminopyridines. Environmental Protection Agency (EPA). Information on chemical identification, exposure, and toxicity of aminopyridines. URL:[Link]

-

Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. A study on the ab initio extrapolation methods for calculating gas phase and solvation free energies in substituted pyridines. URL:[Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. Comprehensive index of empirical pKa values for inorganic and organic compounds, including pyridine derivatives. URL:[Link]

A Comprehensive Technical Guide to the Safe Handling of Brominated Aminopyridines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Brominated aminopyridines are a critical class of heterocyclic building blocks in pharmaceutical and agrochemical research and development. Their unique chemical properties, which make them invaluable for synthesizing a diverse range of target molecules, also introduce specific handling challenges and potential hazards. This in-depth technical guide provides a comprehensive overview of the material safety data, handling precautions, and emergency procedures for brominated aminopyridines. By synthesizing information from safety data sheets (MSDS), toxicological studies, and established laboratory best practices, this document aims to equip researchers, scientists, and drug development professionals with the knowledge necessary to handle these compounds safely and effectively. This guide emphasizes the causality behind safety protocols, providing a deeper understanding of the risks and the rationale for the recommended precautions.

Introduction: The Double-Edged Sword of Reactivity

Brominated aminopyridines are foundational reagents in modern organic synthesis, prized for their utility in constructing complex molecular architectures. The interplay between the electron-withdrawing nature of the pyridine ring and the bromine atom, combined with the electron-donating amino group, creates a versatile platform for a variety of chemical transformations. However, the very features that make these compounds synthetically attractive also contribute to their potential toxicity and reactivity hazards. A thorough understanding of these properties is not merely a matter of regulatory compliance but a fundamental prerequisite for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide will delve into the specific hazards associated with brominated aminopyridines, offering practical, field-proven advice for their safe handling, storage, and disposal.

Hazard Identification and Comparative Analysis of Isomers

The hazards associated with brominated aminopyridines are multifaceted, encompassing acute toxicity, skin and eye irritation, and potential for respiratory tract irritation. While all brominated aminopyridines share these general hazards, the position of the bromine and amino substituents on the pyridine ring can influence the severity and nature of these risks.

General Hazards

Most commercially available brominated aminopyridines are fine crystalline powders, which present an inhalation hazard. The primary routes of exposure are inhalation, skin contact, and eye contact.

-

Acute Toxicity: Many brominated aminopyridines are classified as harmful if swallowed.[1][2][3][4][5][6][7][8] Aromatic amines, in general, can be toxic, with some being recognized carcinogens.[9][10][11]

-

Skin and Eye Irritation: Direct contact with the skin can cause irritation, and contact with the eyes can lead to serious eye irritation or damage.[1][2][3][4][5][6][7][8][12][13]

-

Respiratory Irritation: Inhalation of dust particles may cause respiratory irritation.[1][2][3][4][5][6][7][8][13]

Comparative Hazard Analysis of Common Isomers

The following table summarizes the typical hazard classifications for several common brominated aminopyridine isomers based on available safety data sheets. It is crucial to consult the specific MSDS for the lot number of the material being used.

| Compound | CAS Number | Common Hazard Statements (H-codes) | Key Observations |

| 2-Amino-3-bromopyridine | 13534-99-1 | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)[14][8][13][15] | Generally causes skin, eye, and respiratory irritation. |

| 2-Amino-5-bromopyridine | 1072-97-5 | H302 (Acute Tox. 4), H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3)[16][3][17] | In addition to irritation, it is classified as harmful if swallowed. |

| 3-Amino-2-bromopyridine | 39856-58-1 | H301 (Acute Tox. 3), H315 (Skin Irrit. 2), H318 (Eye Dam. 1), H335 (STOT SE 3)[4][6][18][19][20] | Notably more acutely toxic if swallowed (Toxic) and can cause serious eye damage. |

| 4-Amino-3-bromopyridine | 13534-98-0 | H302 (Acute Tox. 4), H315 (Skin Irrit. 2), H318 (Eye Dam. 1), H335 (STOT SE 3)[1][2][5][7][21] | Harmful if swallowed and can cause serious eye damage. |

Causality of Isomeric Differences in Toxicity: The variation in toxicity among isomers can be attributed to differences in their electronic and steric properties, which affect their reactivity and metabolic pathways. For instance, the position of the amino and bromo groups influences the electron density of the pyridine ring, which in turn can affect how the molecule interacts with biological targets.[22] The metabolism of aminopyridines can be catalyzed by cytochrome P450 enzymes, such as CYP2E1, leading to hydroxylated metabolites which are then further processed.[23][24][25][26][27] The specific metabolic products can have different toxicological profiles.

Reactivity and Incompatibilities: A Chemist's Perspective

The reactivity of brominated aminopyridines is a key consideration for safe handling and storage. The pyridine ring is electron-deficient, which generally makes it less susceptible to electrophilic aromatic substitution than benzene.[17][28] However, the presence of the activating amino group can influence this reactivity.

General Reactivity

-

Reaction with Strong Acids: The amino group and the pyridine nitrogen are basic and will react with strong acids in an exothermic reaction to form salts.

-

Reaction with Oxidizing Agents: Brominated aminopyridines are incompatible with strong oxidizing agents.[12][29]

-

Reactivity of the Bromine Atom: The bromine atom can participate in various reactions, including nucleophilic aromatic substitution, particularly when it is at the 2- or 4-position of the pyridine ring.[1][14]

Specific Incompatibilities to Avoid

| Incompatible Material | Potential Hazard | Rationale |

| Strong Oxidizing Agents (e.g., perchlorates, nitrates, peroxides) | Fire and explosion hazard. | Can lead to violent, exothermic reactions. |

| Strong Acids (e.g., sulfuric acid, nitric acid) | Vigorous, exothermic reaction. | Acid-base reaction with the amino and pyridine nitrogen. |

| Acid Halides and Anhydrides | Vigorous, exothermic reaction. | Acylation of the amino group. |

| Certain Metals | Potential for violent reactions. | Bromine can react with some metals.[30][31] |

Note: Always consult the specific MSDS for a comprehensive list of incompatible materials.

Safe Handling Protocols: From Macro to Micro

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential when working with brominated aminopyridines.

Engineering Controls: Your First Line of Defense

-

Chemical Fume Hood: All handling of brominated aminopyridine powders, including weighing and transfers, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust.

-

Ventilated Enclosures for Balances: If weighing must be done outside of a fume hood, a ventilated balance enclosure should be used.

Administrative Controls: Standard Operating Procedures (SOPs)

-

Designated Work Area: Establish a designated area for working with brominated aminopyridines.

-

Minimize Quantities: Purchase and use the smallest quantity of material necessary for the experiment.

-

Avoid Dry Sweeping: Never use a dry brush or sweep to clean up spills, as this will generate dust. Clean spills by wet wiping or using a HEPA-filtered vacuum.

Personal Protective Equipment (PPE): The Last Barrier

-

Eye Protection: Chemical splash goggles are mandatory.

-

Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended, especially when handling larger quantities.

-

Body Protection: A lab coat must be worn and kept buttoned.

-

Respiratory Protection: For situations with a high potential for aerosol generation, a NIOSH-approved respirator may be necessary.

Caption: Hierarchy of Personal Protective Equipment.

Special Considerations for Handling Powders: The Hazard of Static Electricity

Fine chemical powders like brominated aminopyridines can readily accumulate static electricity during transfer and handling.[16][12][32] A static discharge can ignite flammable solvent vapors that may be present in the work area.

Protocol for Mitigating Electrostatic Discharge:

-

Grounding and Bonding: When transferring larger quantities of powder, ensure that all conductive equipment (e.g., metal scoops, containers) is properly bonded and grounded.[16][9][12][32][33]

-

Anti-Static Tools: Use anti-static weigh boats and spatulas where possible.[2][5][6][18]

-

Control Humidity: Maintaining a higher relative humidity in the laboratory can help to dissipate static charges.

-

Avoid Free-Fall: When transferring powders, minimize the free-fall distance to reduce the generation of static electricity.

Caption: Workflow to mitigate electrostatic discharge.

Storage and Disposal: Long-Term Safety

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials.

-

Keep containers tightly closed to prevent absorption of moisture and release of dust.

-

Store in a locked cabinet or other secure location to restrict access.[16]

Disposal

-

Dispose of waste brominated aminopyridines and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain or in the regular trash.

Emergency Procedures: Preparedness is Key

Spills

-

Small Spills: Carefully clean up the spill using a wet paper towel to avoid generating dust. Place the contaminated materials in a sealed container for hazardous waste disposal.

-

Large Spills: Evacuate the area and contact your institution's environmental health and safety department.

Exposure

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Thermal Decomposition: A Hidden Hazard

In the event of a fire, or if heated to decomposition, brominated aminopyridines can release a variety of hazardous substances. The thermal decomposition of brominated compounds can produce hydrogen bromide (HBr), a corrosive gas, and oxides of nitrogen (NOx).[8][10][13] Furthermore, the incomplete combustion of brominated aromatic compounds can potentially lead to the formation of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[5]

Firefighting Measures:

-

Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Caption: Potential hazardous thermal decomposition products.

Conclusion: A Culture of Safety

Brominated aminopyridines are powerful tools in the arsenal of the modern chemist. However, their utility is intrinsically linked to the responsibility of handling them with the respect they command. By understanding the specific hazards of different isomers, being mindful of their reactivity, and adhering to rigorous safe handling protocols, researchers can mitigate the risks and continue to leverage these valuable compounds for scientific advancement. A proactive and informed approach to safety is not a barrier to innovation but rather the foundation upon which successful and sustainable research is built.

References

-

100640 - 2-Amino-5-bromopyridine - Safety Data Sheet. (n.d.). Retrieved from [Link]

- 2-Amino-5-bromopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.

- Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. (2013). Drug Metabolism and Disposition, 41(8), 1549-1556.

- The impact of aromatic amines on the environment: risks and damages. (2016). Environmental Science and Pollution Research, 23(1), 1-12.

-

Solved: Why does electrophilic substitution take place at 3-position in pyridine? (n.d.). Atlas. Retrieved from [Link]

-

Grounding & Bonding — transferring flammables - Fact Sheet. (n.d.). Retrieved from [Link]

-

Bonding & Grounding - Research Safety. (2026, February 10). University of Kentucky. Retrieved from [Link]

- In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. (2013). BMC Pharmacology and Toxicology, 14(1), 33.

-

Electrophilic substitution on pyridine. (n.d.). Retrieved from [Link]

- In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. (2013). BMC Pharmacology and Toxicology, 14, 33.

-

Transferring Flammable Liquids: Bonding & Grounding. (n.d.). College of Engineering Safety. Retrieved from [Link]

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety, 30(6), 39-53.

-

Pyrolysis Gas Chromatography-Mass Spectrometry. (n.d.). Environmental Molecular Sciences Laboratory. Retrieved from [Link]

-

What Is The Healthiest Material For Spatula? (2025, November 5). Canzo Kitchenware. Retrieved from [Link]

- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). Molecular Pharmaceutics, 8(4), 1165-1176.

-

Silicone, Wood, or Metal? These Are the Safest Spatula Materials According to Biomedical Experts at IPB University. (2025, November 5). Retrieved from [Link]

- 2-AMINO-3-BROMOPYRIDINE LR. (n.d.).

-

3-Amino-2-bromopyridine | C5H5BrN2 | CID 642816. (n.d.). PubChem. Retrieved from [Link]

-

The bromination of 2-aminopyridine in the gas phase at 500°. (n.d.). ResearchGate. Retrieved from [Link]

- Identification of Metabolites of Dalfampridine (4-aminopyridine) in Human Subjects and Reaction Phenotyping of Relevant Cytochrome P450 Pathways. (2013). Drug Metabolism and Disposition, 41(8), 1549-1556.

-

4-Amino-3-bromopyridine | C5H5BrN2 | CID 26095. (n.d.). PubChem. Retrieved from [Link]

- 3-Amino-2-bromopyridine 97 39856-58-1. (n.d.).

- A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and. (n.d.).

- Bromination of Pd Compounds during Thermal Decomposition of Tetrabromobisphenol A. (n.d.).

- Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022). Molecules, 27(16), 5258.

-

2-Amino-3-bromopyridine | C5H5BrN2 | CID 817700. (n.d.). PubChem. Retrieved from [Link]

-

Py-GC/MS in Biomass Pyrolysis: Mechanisms and Applications. (2025, November 19). AZoOptics. Retrieved from [Link]

- Pyrolysis acetylation. (2023). Journal of Analytical and Applied Pyrolysis, 174, 106145.

-

Pyridines in Action: 7 selected examples of pyridine in drug synthesis. (2025, August 9). Medium. Retrieved from [Link]

- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. (2013).

-

Unusual reactivity of pyridine ring. (2019, September 10). YouTube. Retrieved from [Link]

- Comparative toxicity analysis of aminopyridine compounds. (n.d.). Benchchem.

-

List of Incompatible Chemicals – Laboratory Safety. (n.d.). St. Olaf College. Retrieved from [Link]

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety, 30(6), 39-53.

- Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). Science, 378(6621), 763-769.

- Oxidative treatment of bromide-containing waters: formation of bromine and its reactions with inorganic and organic compounds--a critical review. (2014).

- Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). Science, 378(6621), 763-769.

-

Chemical Substance Incompatibilities. (n.d.). Environmental Health and Safety - The University of Maryland, Baltimore. Retrieved from [Link]

-

Partial List of Chemical Incompatibilities. (n.d.). Environmental Health & Safety | University of Nevada, Reno. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. stellarscientific.com [stellarscientific.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. canzokitchenware.com [canzokitchenware.com]

- 6. healthierhomes.com [healthierhomes.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. ehs.stanford.edu [ehs.stanford.edu]

- 10. Bromination of Pd Compounds during Thermal Decomposition of Tetrabromobisphenol A [scirp.org]

- 11. eng.nipponsteel.com [eng.nipponsteel.com]

- 12. hsrm.umn.edu [hsrm.umn.edu]

- 13. digital.csic.es [digital.csic.es]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. researchgate.net [researchgate.net]

- 16. geminiwoodfinishes.com [geminiwoodfinishes.com]

- 17. atlas.org [atlas.org]

- 18. Silicone, Wood, or Metal? These Are the Safest Spatula Materials According to Biomedical Experts at IPB University - IPB University [ipb.ac.id]

- 19. Reactivity of Bromine Radical with Dissolved Organic Matter Moieties and Monochloramine: Effect on Bromate Formation during Ozonation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 29. ccspublishing.org.cn [ccspublishing.org.cn]

- 30. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 31. Bonding & Grounding | Research Safety [researchsafety.uky.edu]

- 32. Transferring Flammable Liquids: Bonding & Grounding – College of Engineering Safety – UW–Madison [safety.engr.wisc.edu]

- 33. Beyond the Basics: What's Truly the Safest Material for Your Spatulas? - Oreate AI Blog [oreateai.com]

Commercial Availability, Synthesis, and Applications of 3-Bromo-4,6-dimethylpyridin-2-amine

Executive Summary

3-Bromo-4,6-dimethylpyridin-2-amine () is a highly versatile halogenated aminopyridine building block widely utilized in medicinal chemistry and advanced organic synthesis[1][2]. As a privileged scaffold, it offers a unique combination of hydrogen-bonding capabilities, steric shielding, and a reactive halogen handle. This whitepaper provides an in-depth technical analysis of its structural utility, commercial supply chain, and self-validating experimental protocols for late-stage functionalization.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this compound is critical for predicting its behavior in catalytic cycles and biological assays.

| Property | Specification |

| CAS Number | 191172-71-1[1] |

| Molecular Formula | C₇H₉BrN₂[3] |

| Molecular Weight | 201.06 g/mol [2] |

| SMILES | NC1=NC(C)=CC(C)=C1Br[1] |

| Appearance | Solid (typically off-white to pale yellow) |

| Standard Purity | ≥97% (Validated via HPLC/NMR)[2] |

| Storage Conditions | Sealed in a dry environment, 2-8°C[2] |

Mechanistic Role in Drug Design

The architectural design of 3-Bromo-4,6-dimethylpyridin-2-amine makes it a highly sought-after intermediate for drug discovery, particularly in the oncology and neurology spaces.

-

Kinase Hinge-Binding Motif: The 2-aminopyridine core is a well-established in the development of kinase inhibitors. The pyridine nitrogen acts as a potent hydrogen bond acceptor, while the adjacent primary amine serves as a hydrogen bond donor, anchoring the molecule to the backbone amides of the kinase ATP-binding pocket (e.g., interacting with Valine and Glutamic acid residues)[4][5].

-

Late-Stage Functionalization Handle: The bromine atom at the C3 position serves as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing for the rapid generation of diverse biaryl libraries[6].

-

Conformational Locking (Steric Shielding): The methyl groups at the C4 and C6 positions are not merely decorative. The C4-methyl group imposes significant steric hindrance on any substituent introduced at the C3 position. This restricts the dihedral angle of the resulting biaryl system, locking the molecule into a specific conformation that can drastically increase target selectivity and reduce off-target promiscuity.

Fig 1: Functional group logic and mechanistic roles of the 3-Bromo-4,6-dimethylpyridin-2-amine core.

Commercial Availability & Supplier Landscape

Securing a reliable supply chain for 3-Bromo-4,6-dimethylpyridin-2-amine is critical for uninterrupted research and scale-up. Several global chemical suppliers provide this compound in catalog quantities (milligrams to grams) with options for custom bulk synthesis.

| Supplier | Catalog Number | Claimed Purity | Global Availability |

| CS-1099088 | ≥97% | Continental US & Global[2] | |

| BD631203 | 97% | Global[1][7] | |

| BD631203 | >95% | Global[8][9] | |

| 191172-71-1 | 95% | Europe / Synthesis on Demand[10] |

Note: When procuring for sensitive catalytic steps, verifying the absence of trace heavy metals from the supplier's Certificate of Analysis (CoA) is highly recommended.

Self-Validating Experimental Protocols

Historically, unprotected primary amines on halogenated pyridines have posed challenges in cross-coupling reactions, sometimes necessitating protection strategies or [11]. The following protocol outlines a self-validating system for the direct Suzuki-Miyaura coupling of 3-Bromo-4,6-dimethylpyridin-2-amine without the need for amine protection.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C3 Position

Objective: Functionalize the C3 position with an aryl boronic acid while leaving the 2-amine unprotected.

Causality & Reagent Selection:

-

Catalyst System (Pd₂(dba)₃ + SPhos): Due to the severe steric hindrance imposed by the adjacent C4-methyl group and the coordinating nature of the C2-amine, standard phosphines (like PPh₃) often fail. We utilize SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), an electron-rich, bulky biaryl phosphine. This ligand accelerates the challenging oxidative addition into the sterically hindered C-Br bond and promotes rapid reductive elimination[6].

-

Solvent Matrix (1,4-Dioxane/H₂O): A 4:1 ratio is strictly used. Why? Dioxane provides excellent solubility for the organic substrates at elevated temperatures, while water is mandatory to dissolve the inorganic base (K₃PO₄), facilitating the crucial transmetalation step at the aqueous-organic interface.

-

Rigorous Degassing: Pd(0) active species are highly susceptible to oxidation by dissolved O₂, which leads to irreversible catalyst deactivation (palladium black precipitation).

Step-by-Step Methodology:

-

Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-4,6-dimethylpyridin-2-amine (1.0 eq), the desired aryl boronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq), SPhos (0.04 eq), and anhydrous K₃PO₄ (2.0 eq).

-

Solvent Addition & Degassing: Add a pre-mixed solvent system of 1,4-Dioxane and H₂O (4:1 v/v). Sparge the resulting suspension directly with inert gas (N₂ or Argon) for exactly 15 minutes.

-

Reaction Execution: Seal the flask and heat to 90°C in a pre-heated oil bath for 12 hours. Monitor the reaction via LC-MS to confirm the complete consumption of the starting material (m/z 201/203).

-

Aqueous Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with distilled water, followed by brine. Self-Validation: The water wash removes inorganic salts and residual boronic acid byproducts. Dry the organic layer over anhydrous Na₂SO₄ to remove dissolved water prior to concentration.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient of Hexane/EtOAc.

Fig 2: Step-by-step workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling at the C3 position.

Quality Control & Analytical Validation

To ensure the integrity of the synthesized derivatives or the purchased starting material, rigorous analytical validation must be performed:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): The parent compound exhibits a distinct isotopic pattern due to the presence of bromine (approx. 1:1 ratio of m/z 201 [M+H]⁺ and 203[M+H]⁺). Post-coupling, the disappearance of this isotopic signature confirms successful debromination/coupling.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): In DMSO-d₆, the primary amine protons typically appear as a broad singlet around 5.5–6.5 ppm. The single aromatic proton at the C5 position will appear as a distinct singlet, serving as a reliable diagnostic peak during structural confirmation.

References

-

PLOS One. "Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2". Source: PLOS. URL:[Link]

-

ACS Medicinal Chemistry Letters. "Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2". Source: ACS Publications. URL:[Link]

-

PMC. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands". Source: NIH. URL:[Link]

-

The Journal of Organic Chemistry. "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group". Source: ACS Publications. URL:[Link]

Sources

- 1. CAS:191172-71-1, 3-Bromo-4,6-dimethylpyridin-2-amine-毕得医药 [bidepharm.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-溴-4,6-二甲基-2-吡啶胺_分子量_结构式_性质_CAS号【191172-71-1】_化源网 [m.chemsrc.com]

- 4. Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2 | PLOS One [journals.plos.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS:40073-38-9, 2-氨基-3-溴-4-甲基吡啶-毕得医药 [bidepharm.com]

- 8. 5407-86-3|3,5-Dibromo-4,6-dimethylpyridin-2-amine|BLD Pharm [bldpharm.com]

- 9. 680221-59-4|3-Bromo-4-phenylpyridin-2-amine|BLD Pharm [bldpharm.com]

- 10. synchem.de [synchem.de]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Reactivity Profile of 3-Bromo-2-aminopyridine

Abstract

3-Bromo-2-aminopyridine is a pivotal heterocyclic building block in contemporary organic synthesis, particularly within the realm of pharmaceutical and materials science. Its unique electronic and steric characteristics, arising from the interplay between the pyridine nitrogen, the electron-donating amino group at the C2-position, and the bromine atom at the C3-position, give rise to a nuanced and versatile reactivity profile. This guide provides an in-depth exploration of the reactivity of the C3-bromine, focusing on its utility in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. We will delve into the mechanistic underpinnings of these transformations, providing field-proven insights and detailed experimental protocols to empower researchers in leveraging this valuable synthon for the construction of complex molecular architectures.

Introduction: The Strategic Importance of the 3-Bromo-2-aminopyridine Scaffold

The pyridine ring is a ubiquitous motif in a vast array of pharmaceuticals and functional materials. The strategic introduction of functional groups onto this core structure is paramount for modulating biological activity and material properties. 3-Bromo-2-aminopyridine has emerged as a particularly valuable starting material due to the orthogonal reactivity of its functional groups. The bromine atom at the 3-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, while the 2-amino group can act as a directing group, a nucleophile, or a point for further derivatization.

The electronic landscape of the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[1][2] This generally makes the ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[2][3] However, the presence of the electron-donating amino group at the 2-position significantly modulates this reactivity, increasing the electron density of the ring and influencing the regioselectivity of subsequent reactions. This guide will specifically focus on the transformations involving the C3-bromine, a position that is less activated towards traditional nucleophilic aromatic substitution but is primed for transition-metal-catalyzed processes.

The Heart of Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of the 3-bromo-2-aminopyridine scaffold is unlocked through palladium-catalyzed cross-coupling reactions. These transformations have revolutionized modern organic synthesis by enabling the efficient and selective formation of new bonds under relatively mild conditions. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The 2-amino group in 3-bromo-2-aminopyridine can present both challenges and opportunities in these reactions. It can potentially chelate to the palladium center, which could retard the rate of oxidative addition or hinder subsequent steps in the catalytic cycle.[6] However, careful selection of ligands can mitigate these effects and, in some cases, the amino group can act as a beneficial directing group.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and hetero-biaryl structures.[7] The reaction of 3-bromo-2-aminopyridine with various arylboronic acids provides access to a diverse range of 3-aryl-2-aminopyridines, which are prevalent scaffolds in medicinal chemistry.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. For electron-rich and sterically unhindered arylboronic acids, a standard catalyst system like Pd(PPh₃)₄ with an aqueous base such as K₃PO₄ or Na₂CO₃ in a solvent mixture like 1,4-dioxane/water is often effective.[7][8] The water in the solvent system is crucial for the hydrolysis of the boronic acid to the more reactive boronate species. For more challenging couplings, such as those involving sterically hindered or electron-deficient boronic acids, more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands like SPhos or XPhos may be necessary to promote efficient oxidative addition and reductive elimination.[8]

Table 1: Comparison of Suzuki-Miyaura Coupling Conditions for Substituted Bromopyridines

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate Notes | Reference |

| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | 2-Bromo-3-methylpyridine with 4-nitrophenylboronic acid | [8] |

| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | High | 3-Amino-2-chloropyridine with 2-methoxyphenylboronic acid | [8] |

| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | Good | General for halo-aromatic rings | [8] |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-aminopyridine with Phenylboronic Acid

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-2-aminopyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 3-phenyl-2-aminopyridine.

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a highly effective method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9][10] This reaction is particularly valuable for the synthesis of 2-amino-3-alkynylpyridines, which are important precursors for various heterocyclic systems, including azaindoles.[9]

Mechanistic Considerations and Protocol Validation: The Sonogashira coupling typically employs a dual catalyst system of a palladium complex and a copper(I) co-catalyst, along with an amine base.[10] A study by Zhu et al. (2017) identified optimal conditions for the Sonogashira coupling of 2-amino-3-bromopyridine with terminal alkynes, demonstrating that a catalyst system of Pd(CF₃COO)₂ with PPh₃ as a ligand and CuI as a co-catalyst in DMF with Et₃N as the base provides excellent yields.[9][11] The amine base serves both to deprotonate the terminal alkyne and to act as a solvent.

Table 2: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridine

| Parameter | Optimal Condition |

| Catalyst | Pd(CF₃COO)₂ (2.5 mol%) |

| Ligand | PPh₃ (5.0 mol%) |

| Co-catalyst | CuI (5.0 mol%) |

| Base | Et₃N |

| Solvent | DMF |

| Temperature | 100°C |

| Time | 3 hours |

| Source: Zhu, Q., et al. (2017).[9] |

Detailed Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene

-

Reaction Setup: To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).

-

Solvent and Stirring: Add 2.0 mL of DMF and stir the mixture for 30 minutes.

-

Reactant Addition: Add 2-amino-3-bromopyridine (0.5 mmol) and phenylacetylene (0.6 mmol).

-

Reaction: Heat the reaction mixture at 100°C for 3 hours, monitoring the progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent. The combined organic layers are then dried, concentrated, and purified by column chromatography to yield 2-amino-3-(phenylethynyl)pyridine.[9]

Buchwald-Hartwig Amination: Constructing C-N Bonds